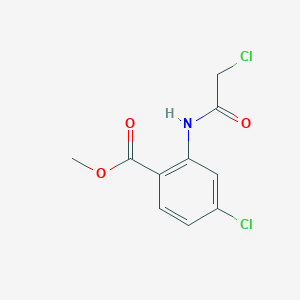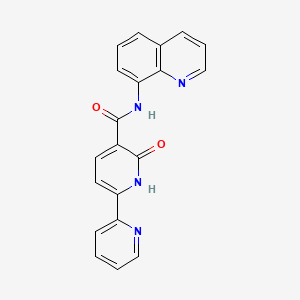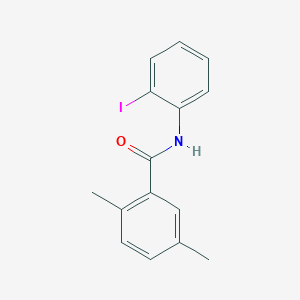
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester
説明
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester, also known as CCABA or methyl 4-chloro-2-(2-chloroacetylamino)benzoate, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoic acid derivatives and has a molecular formula of C11H10Cl2NO3.
科学的研究の応用
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has been widely used in scientific research as a tool compound to study the role of acetylation in various biological processes. It is a potent inhibitor of the lysine acetyltransferase enzyme, which catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins. By inhibiting this enzyme, 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester can modulate gene expression and cellular signaling pathways, and thus has potential therapeutic applications in cancer, inflammation, and other diseases.
作用機序
The mechanism of action of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester involves its binding to the active site of lysine acetyltransferase enzymes, where it forms a covalent adduct with the enzyme's catalytic cysteine residue. This adduct blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins, leading to altered gene expression and cellular signaling.
Biochemical and Physiological Effects:
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis, and has been shown to enhance the efficacy of chemotherapy drugs in preclinical studies. 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, and has been proposed as a potential therapy for inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has several advantages as a tool compound for scientific research. It is a potent and specific inhibitor of lysine acetyltransferase enzymes, and has been shown to be effective in a wide range of cell types and animal models. It is also relatively easy to synthesize and has a long shelf life. However, 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has some limitations as well. It can be toxic at high concentrations, and its effects on lysine acetylation can be complex and context-dependent. Moreover, its use in vivo may be limited by its poor bioavailability and potential off-target effects.
将来の方向性
There are many potential future directions for research on 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester. One area of interest is the development of more potent and selective lysine acetyltransferase inhibitors based on the structure of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester. Another area is the use of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester as a tool compound to study the role of lysine acetylation in various biological processes, including epigenetic regulation, cellular signaling, and disease pathogenesis. Finally, the therapeutic potential of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester and related compounds in cancer, inflammation, and other diseases warrants further investigation.
特性
IUPAC Name |
methyl 4-chloro-2-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-10(15)7-3-2-6(12)4-8(7)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBWWAHACOQEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7532334.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)

![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)

![1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532373.png)
![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)
![5-Oxo-1-[4-[(6-oxo-1-propylpyridin-3-yl)sulfamoyl]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7532395.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532403.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea](/img/structure/B7532426.png)